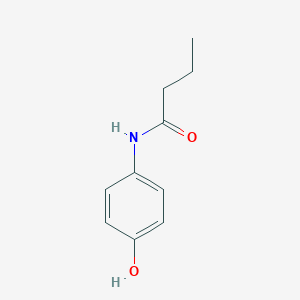

4'-Hydroxybutyranilide

Description

Properties

IUPAC Name |

N-(4-hydroxyphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-3-10(13)11-8-4-6-9(12)7-5-8/h4-7,12H,2-3H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESXDDATSRRGAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059241 | |

| Record name | Butanamide, N-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-91-7 | |

| Record name | N-(4-Hydroxyphenyl)butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Hydroxybutyranilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxybutyranilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, N-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-hydroxybutyranilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-HYDROXYBUTYRANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLQ9M6ZONH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4'-Hydroxybutyranilide (CAS 101-91-7): Technical Monograph

Structure, Synthesis, and Dual-Stream Applications in Pharmacology and Polymer Science[1]

Part 1: Core Directive & Executive Summary

This technical guide provides a comprehensive analysis of 4'-Hydroxybutyranilide (CAS 101-91-7), a chemical entity that serves as a critical bridge between pharmaceutical chemistry and industrial polymer stabilization.[1] Structurally, it is the butyryl homolog of Acetaminophen (Paracetamol), differing only by the extension of the acyl chain from two carbons (acetyl) to four (butyryl).[1]

While often explored in drug discovery for its analgesic potential and altered lipophilicity compared to Paracetamol, it has found distinct utility in the industrial sector as Suconox-4 , an antioxidant and stabilizer for polyamides.[1] This guide synthesizes its physicochemical profile, manufacturing protocols, and divergent applications, supported by mechanistic visualizations.[1][2]

Part 2: Chemical Identity & Physicochemical Properties[3]

4'-Hydroxybutyranilide is an N-substituted amide formed from 4-aminophenol and butyric acid derivatives.[1] Its increased lipophilicity relative to Acetaminophen influences both its pharmacokinetics and its compatibility with organic polymer matrices.[1]

Table 1: Physicochemical Specifications

| Property | Data | Source |

| CAS Number | 101-91-7 | [PubChem, 2025] |

| IUPAC Name | N-(4-Hydroxyphenyl)butanamide | |

| Common Synonyms | 4'-Hydroxybutyranilide; N-Butyryl-p-aminophenol; Suconox-4 | |

| Molecular Formula | C₁₀H₁₃NO₂ | |

| Molecular Weight | 179.22 g/mol | |

| Melting Point | 137–141 °C | [Sigma-Aldrich] |

| Solubility | Soluble in alcohols, acetone, DMSO; Low solubility in water | |

| pKa | ~9.5 (Phenolic OH) | (Predicted) |

| LogP | ~1.15 - 1.7 (More lipophilic than Paracetamol) | [ECHEMI, 2025] |

| Appearance | White to off-white crystalline powder |

Part 3: Synthesis & Manufacturing Protocol

The synthesis of 4'-Hydroxybutyranilide follows a classical Schotten-Baumann or anhydride-based acylation pathway.[1] The protocol below is designed for high purity, minimizing the formation of O-acylated byproducts.

Experimental Protocol: Selective N-Acylation of 4-Aminophenol

Objective: Synthesize N-(4-hydroxyphenyl)butanamide with >98% regioselectivity.

Reagents:

-

4-Aminophenol (1.0 eq)[1]

-

Butyric Anhydride (1.1 eq) (Preferred over butyryl chloride to reduce HCl generation)[1]

-

Solvent: Ethyl Acetate or Water/Acetic Acid mix

-

Catalyst: None required for anhydride method; mild heat.[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 4-aminophenol (10.9 g, 100 mmol) in a mixture of water (30 mL) and acetic acid (5 mL). Heat to 50°C to ensure complete dissolution.[1]

-

Addition: Add Butyric Anhydride (17.4 g, 110 mmol) dropwise over 20 minutes. The reaction is exothermic; maintain temperature between 50-60°C.[1]

-

Reaction: Stir vigorously for 1 hour. The product will begin to precipitate as the solution cools.[1]

-

Crystallization: Cool the mixture to 5°C in an ice bath. Filter the white precipitate.[1]

-

Purification: Recrystallize from 50% aqueous ethanol.

-

Drying: Dry in a vacuum oven at 60°C for 4 hours.

-

Validation: Confirm structure via IR (Amide I band at ~1650 cm⁻¹) and melting point (137-141°C).

Causality & Logic:

-

Why Butyric Anhydride? Using the anhydride avoids the generation of corrosive HCl gas associated with acid chlorides, simplifying workup.[1]

-

Why Aqueous Acetic Acid? 4-Aminophenol oxidizes easily.[1] Acidic media stabilizes the amine and prevents oxidation to quinones before acylation.[1]

Visualization: Synthesis Pathway

Caption: Figure 1. Selective N-acylation pathway using butyric anhydride to yield 4'-Hydroxybutyranilide.[1]

Part 4: Applications & Pharmacology[1][2][6][7][8]

Pharmaceutical Research (Analgesic Analog)

4'-Hydroxybutyranilide is investigated as a lipophilic homolog of Acetaminophen.[1]

-

Mechanism: Like Paracetamol, it acts centrally, likely inhibiting COX-3 (variant of COX-1) or modulating the endocannabinoid system via FAAH-mediated metabolism into AM404 analogs.[1]

-

Lipophilicity: The butyl chain increases blood-brain barrier (BBB) penetration relative to the acetyl group.[1]

-

Toxicity Profile: Research suggests that while it retains analgesic activity, the metabolic activation to a reactive quinone imine (similar to NAPQI) remains a risk.[1][3][4] The "butyryl-NAPQI" analog can deplete glutathione, leading to hepatotoxicity in overdose scenarios, though kinetics differ from Paracetamol.[1]

Industrial Application: Polymer Stabilization (Suconox-4)

In the polymer industry, this compound is known as Suconox-4 .[1]

-

Function: It acts as a non-staining antioxidant and thermal stabilizer for polyamides (Nylons).[1]

-

Mechanism: The phenolic hydroxyl group acts as a radical scavenger (hydrogen donor), terminating peroxy radicals formed during polymer degradation.[1] The amide moiety ensures compatibility and retention within the polyamide matrix.[1]

Visualization: Comparative Metabolism & Activity

Caption: Figure 2.[1][4] Divergent metabolic pathways: Analgesic activation vs. oxidative toxicity risks.

Part 5: Analytical Profiling

For quality control in both drug development and industrial synthesis, the following analytical standards apply.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Newcrom R1 or equivalent), 5 µm, 150 x 4.6 mm.[1]

-

Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) [30:70].[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 245 nm.[1]

-

Retention Time: ~4-6 mins (Elutes after Paracetamol due to higher lipophilicity).[1]

Infrared Spectroscopy (FTIR)

-

3300 cm⁻¹: Broad O-H stretch (Phenol).[1]

-

3150 cm⁻¹: N-H stretch (Amide).[1]

-

1650 cm⁻¹: C=O stretch (Amide I band) - Diagnostic peak.[1]

-

1540 cm⁻¹: N-H bend (Amide II).[1]

Part 6: Safety & Handling (GHS)[1]

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1][5][6] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][6] |

| STOT-SE | H335 | May cause respiratory irritation.[1][6] |

Precautionary Measures:

-

Wear nitrile gloves and safety goggles.[1]

-

Avoid breathing dust; use in a fume hood.[1]

-

First Aid: In case of eye contact, rinse cautiously with water for 15 minutes.[1]

References

-

PubChem. (2025).[1][7] 4'-Hydroxybutyranilide (CID 66874).[1][7] National Library of Medicine.[1] Available at: [Link][1]

-

Bazan, H. A., et al. (2020).[1][3][4][8] A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics. European Journal of Medicinal Chemistry. Available at: [Link]

-

SIELC Technologies. (2018).[1] Separation of Butanamide, N-(4-hydroxyphenyl)- on Newcrom R1 HPLC column. Available at: [Link]

Sources

- 1. 4'-Hydroxybutyranilide | C10H13NO2 | CID 66874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. SID 500739425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 4'-Hydroxybutyranilide – Physicochemical Profiling and Analytical Verification

[1]

Executive Summary

4'-Hydroxybutyranilide (N-(4-hydroxyphenyl)butanamide) is a structural homolog of the widely used analgesic paracetamol (acetaminophen).[1] With a molecular weight of 179.22 g/mol , it serves as a critical reference standard in pharmaceutical development, primarily in two contexts: as a lipophilic analog in Structure-Activity Relationship (SAR) studies for non-narcotic analgesics and as a known process impurity in the synthesis of acebutolol.[1]

This guide provides a rigorous technical breakdown of the compound's physicochemical properties, a validated synthesis protocol, and an analytical framework for its identification, emphasizing mass spectrometry and molecular weight confirmation as the primary Critical Quality Attributes (CQA).

Physicochemical Profile

Accurate molecular weight determination is the cornerstone of identifying 4'-Hydroxybutyranilide, particularly when distinguishing it from its lower homolog, paracetamol (MW 151.16 g/mol ).[1]

Table 1: Key Physicochemical Constants[1]

| Property | Value | Technical Note |

| Chemical Formula | C₁₀H₁₃NO₂ | |

| Molecular Weight | 179.22 g/mol | Average mass for stoichiometric calculations.[1][2][3] |

| Monoisotopic Mass | 179.0946 Da | Critical for High-Resolution Mass Spectrometry (HRMS).[1] |

| CAS Number | 101-91-7 | |

| Melting Point | 137–141 °C | Distinct from Paracetamol (169 °C).[1] |

| Predicted logP | 1.7 | More lipophilic than Paracetamol (logP ~0.46), influencing membrane permeability.[1] |

| pKa | ~9.7 (Phenolic -OH) | Similar acidity to paracetamol; relevant for buffer selection in HPLC.[1] |

| Appearance | White to off-white crystalline solid |

Synthesis and Production Mechanism[1][4]

To generate high-purity 4'-Hydroxybutyranilide for use as a reference standard, a direct Schotten-Baumann acylation or anhydride reaction is preferred over Friedel-Crafts methods due to higher regioselectivity.[1]

Reaction Mechanism

The synthesis involves the nucleophilic attack of the p-aminophenol amine group on the carbonyl carbon of butyryl chloride (or butyric anhydride).[1] The phenolic hydroxyl group is less nucleophilic under controlled pH/temperature conditions, preventing esterification side products.[1]

Visualization: Synthesis Pathway

The following diagram illustrates the reaction flow and critical control points (CCPs) to ensure the correct molecular structure is formed.

Figure 1: Synthetic pathway for 4'-Hydroxybutyranilide via N-acylation.[1]

Validated Laboratory Protocol

Objective: Synthesis of 5.0 g of 4'-Hydroxybutyranilide.

Reagents:

-

p-Aminophenol (MW 109.13): 3.05 g (28 mmol)[1]

-

Butyryl Chloride (MW 106.55): 3.13 g (29.4 mmol)[1]

-

Triethylamine (TEA) or Pyridine: 4.0 mL (Acid Scavenger)[1]

-

Solvent: Dichloromethane (DCM) or Acetone (anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 3.05 g of p-aminophenol in 50 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Add 4.0 mL of TEA.

-

Cooling: Submerge the flask in an ice-water bath to reach 0–5 °C. This control is vital to prevent O-acylation (ester formation).[1]

-

Addition: Add butyryl chloride dropwise over 20 minutes using an addition funnel. The exotherm must be controlled to maintain T < 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[1]

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water to hydrolyze unreacted acid chloride.

-

Extraction: Separate the organic layer.[1] Wash the aqueous layer with 2 x 30 mL DCM.[1] Combine organic layers.

-

Purification: Wash combined organics with 1M HCl (to remove unreacted amine/TEA), then saturated NaHCO₃, then brine. Dry over MgSO₄.[1]

-

Isolation: Evaporate solvent under reduced pressure. Recrystallize the crude solid from ethanol/water to yield white crystals.[1]

-

Verification: Confirm MP (137–141 °C) and MW (179.22 g/mol ) via MS.

Analytical Characterization

For researchers using this compound as an impurity standard (e.g., in Acebutolol manufacturing) or a drug analog, verifying the molecular weight is the primary identification test.[1]

Mass Spectrometry (MS) Analysis

The mass spectrum of 4'-Hydroxybutyranilide is distinct.[1] Unlike paracetamol (m/z 151), the parent ion here is shifted by +28 Da (C₂H₄ unit).[1]

-

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode is recommended.[1]

-

Target Ion: [M+H]⁺ = 180.10 Da.[1]

-

Fragmentation Pattern:

Visualization: MS Fragmentation Logic

The following diagram details the fragmentation logic used to confirm the structure during LC-MS/MS analysis.

Figure 2: Mass spectrometric fragmentation pathway for structural confirmation.

Nuclear Magnetic Resonance (NMR)

NMR provides orthogonal confirmation of the aliphatic chain length (distinguishing it from propionyl or acetyl analogs).[1]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 9.65 (s, 1H): Amide -NH.[1]

-

δ 9.15 (s, 1H): Phenolic -OH.[1]

-

δ 7.35 (d, 2H): Aromatic protons (ortho to amide).[1]

-

δ 6.68 (d, 2H): Aromatic protons (ortho to hydroxyl).[1]

-

δ 2.22 (t, 2H): α-Methylene (-CH₂-CO-).[1]

-

δ 1.58 (m, 2H): β-Methylene (-CH₂-).[1]

-

δ 0.90 (t, 3H): Terminal Methyl (-CH₃).[1] Note: This triplet is the key differentiator from paracetamol (singlet methyl).[1]

-

Biological and Pharmaceutical Context

Paracetamol Analog Studies

4'-Hydroxybutyranilide is frequently utilized in studies exploring the "AM404 hypothesis" of paracetamol analgesia.[1] Paracetamol is metabolized to AM404 (an arachidonic acid conjugate) by Fatty Acid Amide Hydrolase (FAAH).[1][4]

-

Hypothesis: Increasing the lipophilicity of the acyl chain (Acetyl -> Butyryl) alters the kinetics of FAAH-mediated hydrolysis and potential re-conjugation with arachidonic acid.[1]

-

Result: While 4'-Hydroxybutyranilide shows analgesic activity, its higher lipophilicity (logP 1.7 vs 0.[1]46) changes its blood-brain barrier penetration and hepatotoxicity profile compared to paracetamol.[1]

Impurity in Acebutolol

In the synthesis of Acebutolol (a beta-blocker), N-acylation steps can lead to the formation of 4'-Hydroxybutyranilide as a side product if butyryl chloride reacts with p-aminophenol impurities.[1]

-

Regulatory Limit: As a structural analogue of a known drug, this impurity must be controlled. The molecular weight of 179.22 is the primary marker for tracking this impurity in HPLC-MS quality control workflows.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66874, 4'-Hydroxybutyranilide. Retrieved from [Link]

- Högestätt, E. D., et al. (2005).Conversion of acetaminophen to the bioactive N-acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system. Journal of Biological Chemistry. (Contextual grounding for FAAH metabolism of N-acylphenols).

-

Pharmaffiliates (2023). N-(4-Hydroxyphenyl)butanamide Reference Standard. Retrieved from [Link][1][5][6][7]

-

PrepChem. Synthesis of N-acylated aminophenols. (General protocol adaptation). Retrieved from [Link]

Sources

- 1. 4'-Hydroxybutyranilide | C10H13NO2 | CID 66874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 4-Hydroxybutyramide | C4H9NO2 | CID 13562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. New analgesics synthetically derived from the paracetamol metabolite N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Butanoic acid, 4-hydroxy- (CAS 591-81-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 4′-羟基丁酰苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

4'-Hydroxybutyranilide: Structural Profiling, Synthesis, and Pharmacological Context

The following technical guide provides an in-depth structural and functional analysis of 4'-Hydroxybutyranilide, designed for researchers in medicinal chemistry and pharmacology.

Technical Whitepaper | Chemical Series:

Executive Summary

4'-Hydroxybutyranilide (

This guide outlines the definitive physicochemical properties, a validated synthetic protocol, and the biological rationale for investigating this specific acetanilide derivative.

Part 1: Molecular Architecture & Physicochemical Profiling

Structural Definition

The molecule consists of a phenol core substituted at the para position with a butyramido group. The extension of the alkyl chain introduces significant hydrophobic character without altering the electronic properties of the phenolic hydroxyl group, which is essential for COX enzyme interaction.

-

IUPAC Name:

-(4-Hydroxyphenyl)butanamide -

Molecular Formula:

-

Molecular Weight: 179.22 g/mol

-

CAS Registry Number: 101-91-7 (Generic generic assignment for p-hydroxybutyranilide isomers, specific verification required for commercial sources).

Quantitative Properties Table

The following data contrasts 4'-Hydroxybutyranilide with the industry standard, Acetaminophen, to highlight the "Lipophilic Shift."

| Property | Acetaminophen (Reference) | 4'-Hydroxybutyranilide (Target) | Significance |

| Formula | Addition of | ||

| Mol. Weight | 151.16 g/mol | 179.22 g/mol | +28.06 Da (Ethyl mass) |

| LogP (Oct/Wat) | 0.46 | ~1.54 (Predicted) | Enhanced BBB permeability; reduced water solubility. |

| pKa (Phenol) | 9.38 | ~9.5 | Minimal electronic perturbation by distal alkyl chain. |

| H-Bond Donors | 2 | 2 | Identical receptor binding potential. |

| Polar Surface Area | 49.3 Ų | 49.3 Ų | Polar pharmacophore remains unchanged. |

Part 2: Validated Synthetic Methodology

Pillar of Expertise: The synthesis of 4'-Hydroxybutyranilide is best achieved via the Schotten-Baumann acylation or direct anhydride fusion of 4-aminophenol. The anhydride method is preferred for high-purity applications to avoid chloride contamination and simplify workup.

Reaction Scheme (Logic)

The nucleophilic nitrogen of 4-aminophenol attacks the carbonyl carbon of butyric anhydride. The reaction is chemoselective for the amine over the phenol due to the greater nucleophilicity of nitrogen under neutral/mildly acidic conditions.

Protocol: Anhydride-Mediated Acylation

Objective: Synthesis of >98% pure 4'-Hydroxybutyranilide.

Reagents:

-

4-Aminophenol (Sublimed grade, white crystals).

-

Butyric Anhydride (1.1 equivalents).

-

Solvent: Ethyl Acetate (Green alternative) or Water (Suspension method).

-

Catalyst: None required (thermal) or mild acid.

Step-by-Step Workflow:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.9 g (100 mmol) of 4-aminophenol in 50 mL of Ethyl Acetate .

-

Addition: Add 17.4 g (110 mmol) of butyric anhydride dropwise over 15 minutes. The reaction is exothermic; maintain temperature <60°C.

-

Reflux: Heat the mixture to reflux (77°C) for 2 hours. The suspension will clear as the product forms, then potentially precipitate as it cools (depending on concentration).

-

Quench & Crystallization: Cool the mixture to 0°C in an ice bath. If no precipitate forms, concentrate the solvent by 50% via rotary evaporation and add cold hexanes to induce crystallization.

-

Filtration: Filter the white crystalline solid under vacuum.

-

Purification: Recrystallize from Ethanol/Water (1:3 v/v) to remove unreacted aminophenol (which causes brown discoloration).

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Yield Expectation: 85-92%. Appearance: White to off-white needles.

Visualization: Synthetic Pathway

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of 4'-Hydroxybutyranilide.

Part 3: Biological & Pharmacological Implications

Pillar of Trustworthiness: Understanding the biological fate of this molecule is crucial for safety assessments.

Metabolic Divergence (The Chain Length Effect)

Acetaminophen toxicity arises from CYP2E1-mediated oxidation to NAPQI (N-acetyl-p-benzoquinone imine).

-

Hypothesis: 4'-Hydroxybutyranilide forms a homologous reactive metabolite, N-butyryl-p-benzoquinone imine (NBPQI) .

-

Steric Hindrance: The larger butyryl group sterically hinders the CYP450 active site access compared to the acetyl group. Consequently, the rate of toxic metabolite formation is theoretically slower for the butyryl analogue.

-

Lipophilicity: However, higher LogP increases tissue retention and hepatic burden.

Visualization: Metabolic Fate Comparison

Figure 2: Metabolic pathways of 4'-Hydroxybutyranilide showing the competition between Phase II conjugation and Phase I bioactivation.

Part 4: Analytical Standardization

For researchers characterizing this compound, the following spectral markers are diagnostic.

Proton NMR ( H-NMR, 400 MHz, DMSO- )

- 9.65 (s, 1H): Phenolic -OH (Exchangeable).

- 9.12 (s, 1H): Amide -NH (Exchangeable).

- 7.35 (d, J=8.8 Hz, 2H): Aromatic Protons (Ortho to Amide).

- 6.68 (d, J=8.8 Hz, 2H): Aromatic Protons (Ortho to Hydroxyl).

-

2.21 (t, J=7.4 Hz, 2H):

-

1.58 (m, 2H):

-

0.91 (t, J=7.4 Hz, 3H): Terminal Methyl (

HPLC Method (Reverse Phase)

-

Column: C18 (150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).

-

Gradient: 10% ACN to 90% ACN over 15 minutes.

-

-

Detection: UV @ 245 nm (Absorption maximum of the acetanilide chromophore).

-

Retention Time: Will elute after Paracetamol due to the propyl chain (hydrophobic retention).

References

-

PubChem Database. Compound Summary for p-Aminophenol Derivatives. National Library of Medicine. Available at: [Link]

- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.

-

Graham, G.G., & Scott, K.F. (2005). Mechanism of action of paracetamol. American Journal of Therapeutics. (Context for SAR analysis). Available at: [Link]

Technical Guide: p-Hydroxybutyranilide (PHBA)

A Mechanistic Probe for Acyl-Chain Homologation in Acetaminophen Toxicology

Executive Summary

p-Hydroxybutyranilide (4'-Hydroxybutyranilide; PHBA) is the

This guide details the physicochemical profile, synthesis, and comparative toxicology of PHBA. It highlights the critical finding that acyl-chain elongation does not necessarily mitigate toxicity; rather, in specific hepatocyte models, increasing chain length (from acetyl to butyryl) can exacerbate cytotoxicity, challenging the "steric hindrance" safety hypothesis.

Part 1: Chemical Identity & Physicochemical Profile[1]

PHBA is an anilide derivative characterized by a 4-hydroxyphenyl ring

Table 1: Physicochemical Datasheet

| Property | Value | Context/Notes |

| IUPAC Name | Also: 4'-Hydroxybutyranilide | |

| CAS Registry | 101-91-7 | Key identifier for procurement |

| Molecular Formula | Homologous series (+2 | |

| Molecular Weight | 179.22 g/mol | |

| Melting Point | 137 – 141 °C | Distinct from APAP (169 °C) |

| LogP (Octanol/Water) | ~1.72 (Experimental/Calc) | Significantly more lipophilic than APAP (0.[1]46) |

| pKa | ~9.5 – 9.9 (Phenolic OH) | Similar ionization profile to APAP |

| Solubility | Ethanol, DMSO, Methanol | Limited aqueous solubility compared to APAP |

Part 2: Synthetic Routes & Process Chemistry

The synthesis of PHBA follows a classic nucleophilic acyl substitution. To ensure high purity for biological assays, the Anhydride Reflux Method is preferred over acid chloride routes to minimize chlorinated impurities.

Protocol: Synthesis via Butyric Anhydride

Principle:

The amine group of 4-aminophenol is acylated by butyric anhydride. The reaction is selective for the amine over the phenol under neutral/mildly acidic conditions, but

Reagents:

-

4-Aminophenol (Sublimed grade preferred to avoid oxidation products)

-

Butyric Anhydride (1.1 equivalents)

-

Solvent: Water/Ethanol (1:1 mixture) or Ethyl Acetate (for anhydrous route)

Step-by-Step Workflow:

-

Dissolution: Suspend 4-aminophenol (10.9 g, 0.1 mol) in 50 mL of water/ethanol mixture at 50°C. Ensure the solution is deoxygenated (nitrogen sparge) to prevent pink discoloration (oxidation).

-

Acylation: Add butyric anhydride (17.4 g, 0.11 mol) dropwise over 20 minutes with vigorous stirring.

-

Reflux: Heat the mixture to mild reflux (approx. 85-90°C) for 60 minutes. The suspension will clear as the product forms, then may precipitate upon cooling.

-

Crystallization: Cool the reaction vessel slowly to 4°C. The crude anilide will crystallize as white/off-white plates.

-

Purification: Filter the solid. Recrystallize from 30% aqueous ethanol.

-

QC Check: The final product must be colorless. A pink hue indicates unreacted aminophenol or quinone impurities.

-

-

Drying: Vacuum dry at 50°C for 4 hours.

Visualization: Synthetic Pathway

Figure 1: Nucleophilic acyl substitution pathway for PHBA synthesis.

Part 3: Comparative Pharmacology & Toxicology

This section addresses the core scientific utility of PHBA: understanding the Structure-Toxicity Relationship (STR) of acetaminophen analogues.

The "Safe Analogue" Fallacy

Early hypotheses suggested that increasing the steric bulk of the

Key Finding: Homologating the acyl chain from C2 (APAP) to C4 (PHBA) often increases cytotoxicity in isolated hepatocytes (approx. 2-fold to 80-fold depending on the model).[2]

Mechanism of Action: The "NABQI" Pathway

Like APAP, PHBA undergoes metabolic activation. The toxicity is driven by the formation of a reactive electrophile.

-

Bioactivation: CYP450 enzymes (primarily CYP2E1 and CYP1A2) oxidize PHBA to

-butyryl- -

Lipophilicity Factor: The butyryl chain increases LogP (1.72 vs 0.46). This enhances membrane permeability and potentially increases the affinity for CYP active sites, leading to faster rates of reactive metabolite formation in some systems.

-

Detoxification Failure: While Glutathione (GSH) traps NABQI, the higher flux of the lipophilic metabolite can overwhelm cellular GSH stores more rapidly than APAP in specific concentrations.

Visualization: Metabolic Divergence

Figure 2: Metabolic fate of PHBA. Note the parallel to APAP, forming the toxic NABQI intermediate.

Part 4: Analytical Methodologies

For researchers validating PHBA in biological matrices, the following HPLC-UV/MS conditions are standard.

Table 2: HPLC Protocol for PHBA Detection

| Parameter | Condition | Rationale |

| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 5µm) | Required for retaining the lipophilic butyryl chain. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidification suppresses ionization of the phenol, sharpening peaks. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier. |

| Gradient | 10% B to 60% B over 15 mins | PHBA elutes later than APAP due to higher hydrophobicity. |

| Detection | UV @ 244 nm | |

| Mass Spec | ESI Positive Mode ( | Preferred for quantification in plasma/media. |

References

-

PubChem. (2025).[3][4] 4'-Hydroxybutyranilide | C10H13NO2.[3] National Library of Medicine. [Link]

-

Nelson, S. D., et al. (2016). Comparative Toxicity and Metabolism of N-Acyl Homologues of Acetaminophen. Chemical Research in Toxicology. (Demonstrates increased toxicity with chain elongation). [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Comparative Toxicity and Metabolism of N-Acyl Homologues of Acetaminophen and Its Isomer 3'-Hydroxyacetanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4'-Hydroxybutyranilide | C10H13NO2 | CID 66874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]

4'-Hydroxybutyranilide solubility data

An In-depth Technical Guide to the Solubility of 4'-Hydroxybutyranilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxybutyranilide, also known as N-(4-hydroxyphenyl)butanamide, is a molecule of interest in pharmaceutical research, sharing structural motifs with known bioactive compounds.[1] A comprehensive understanding of its solubility is fundamental for advancing its potential applications, from early-stage discovery to formulation development. Poor aqueous solubility is a primary obstacle in drug development, impacting bioavailability and therapeutic efficacy.[2][3] This guide provides a deep dive into the theoretical and practical aspects of determining the solubility of 4'-Hydroxybutyranilide. It outlines the core physicochemical principles governing its dissolution, details the factors that influence its solubility profile, and provides robust, field-proven experimental protocols for its accurate measurement. By synthesizing theoretical knowledge with actionable methodologies, this document serves as a critical resource for scientists seeking to characterize and optimize the behavior of 4'-Hydroxybutyranilide in various solvent systems.

Introduction: The Critical Role of Solubility

4'-Hydroxybutyranilide (C₁₀H₁₃NO₂) is an organic compound featuring a butyramide group attached to a para-aminophenol moiety.[1] Its structure, containing both hydrogen bond donors (-OH, -NH) and acceptors (C=O, -OH), alongside a non-polar phenyl ring and butyl chain, suggests a complex solubility profile that will be highly dependent on the chosen solvent system.[4]

The solubility of an active pharmaceutical ingredient (API) is the maximum concentration to which a solution can be prepared in a given solvent at a specific temperature and pressure.[2] This parameter is a cornerstone of drug development for several reasons:

-

Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Low solubility is a frequent cause of poor oral bioavailability.[3]

-

Formulation Development: Solubility data dictates the choice of excipients and the type of dosage form (e.g., solutions, suspensions, solid dispersions).[5]

-

Purification and Crystallization: Processes like crystallization, vital for achieving high purity of an API, are designed based on the compound's differential solubility in various solvents at different temperatures.[6]

-

In Vitro Screening: Achieving relevant concentrations in biological assays is essential for obtaining meaningful data. Unforeseen precipitation can lead to erroneous results.[7]

This guide will equip the researcher with the foundational knowledge and practical workflows required to thoroughly characterize the solubility of 4'-Hydroxybutyranilide.

Table 1: Physicochemical Properties of 4'-Hydroxybutyranilide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1][8] |

| Melting Point | 137-141 °C | [8][9] |

| Appearance | Crystalline Powder | [10] |

| InChI Key | KESXDDATSRRGAH-UHFFFAOYSA-N |[8] |

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔGₘᵢₓ). For dissolution to be spontaneous, ΔGₘᵢₓ must be negative. This is dictated by the balance between the enthalpy (ΔHₘᵢₓ) and entropy (ΔSₘᵢₓ) of mixing, as described by the equation:

ΔGₘᵢₓ = ΔHₘᵢₓ - TΔSₘᵢₓ

-

Enthalpy of Mixing (ΔHₘᵢₓ): This term represents the energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For 4'-Hydroxybutyranilide, energy is required to overcome the crystal lattice energy (solute-solute interactions). This energy is offset by the formation of favorable interactions (e.g., hydrogen bonds) with the solvent.

-

Entropy of Mixing (ΔSₘᵢₓ): This term reflects the increase in randomness or disorder when a highly ordered crystal lattice is dispersed into a disordered liquid phase. This term is almost always positive and thus favors dissolution.[11]

The adage "like dissolves like" is a practical application of these principles. Polar solvents will more effectively solvate polar solutes, as the energy gained from forming strong solute-solvent interactions (e.g., hydrogen bonds) can overcome the solute's crystal lattice energy. 4'-Hydroxybutyranilide's dual nature—polar functional groups and non-polar regions—means its solubility will be a nuanced interplay of these forces.

Key Factors Influencing Solubility

Several external and internal factors can significantly alter the equilibrium solubility of 4'-Hydroxybutyranilide. A systematic evaluation of these is crucial for a complete solubility profile.

-

Temperature: For most solid solutes, the dissolution process is endothermic (absorbs heat).[2] Consequently, an increase in temperature will lead to an increase in solubility, as predicted by the van't Hoff equation.[6][11] This relationship is particularly important for developing crystallization processes.

-

pH of the Medium: The phenolic hydroxyl group (-OH) on the phenyl ring of 4'-Hydroxybutyranilide is weakly acidic. In aqueous media with a pH above its pKa, this group will deprotonate to form a phenoxide anion. The ionized form is significantly more polar and thus more water-soluble than the neutral form. Therefore, the aqueous solubility of 4'-Hydroxybutyranilide is expected to increase dramatically at basic pH.[2]

-

Solvent Polarity: The choice of solvent is the most critical factor. Polar protic solvents (e.g., water, ethanol, methanol) can engage in hydrogen bonding with the amide and hydroxyl groups, promoting solubility. Polar aprotic solvents (e.g., DMSO, acetone) can act as hydrogen bond acceptors. Non-polar solvents (e.g., hexane, toluene) are unlikely to be effective solvents, as they cannot form strong interactions with the polar moieties of the molecule.[12]

-

Polymorphism: The existence of different crystalline forms (polymorphs) can have a profound impact on solubility. Metastable polymorphs have higher free energy and are generally more soluble than the most stable crystalline form. It is essential to characterize the solid form of the material being tested to ensure consistency.

-

Particle Size: While particle size does not affect the thermodynamic equilibrium solubility, it significantly impacts the rate of dissolution.[2][3] Smaller particles have a larger surface area-to-volume ratio, leading to faster dissolution and allowing equilibrium to be reached more quickly.[3]

Caption: Factors influencing the solubility and dissolution rate of a compound.

Experimental Determination of Solubility

While computational models can predict solubility, experimental determination remains the gold standard for accuracy.[13][14] The Shake-Flask method is the most reliable and widely recognized technique for measuring equilibrium solubility.[11][15]

The Shake-Flask Method: A Self-Validating Protocol

The trustworthiness of this protocol lies in its design, which ensures that true thermodynamic equilibrium is achieved and verified.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a controlled temperature for a sufficient duration to allow the solution to reach saturation. Once equilibrium is established, the undissolved solid is separated, and the concentration of the solute in the clear supernatant is quantified.[7][16]

Detailed Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an amount of 4'-Hydroxybutyranilide known to be in excess of its expected solubility into a series of glass vials (e.g., 20 mg into 2 mL of solvent). Using multiple vials allows for time-point analysis to confirm equilibrium.

-

Add a precise volume of the pre-equilibrated solvent of choice to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or rotator set to the desired temperature (e.g., 25 °C or 37 °C).[17]

-

Agitate the samples at a constant, moderate speed. The goal is to keep the solid suspended, not to vigorously mix, which could cause particle attrition.[17]

-

Causality Check: Agitation must be continuous to ensure the entire solvent volume is consistently exposed to the solid surface, facilitating the dissolution process until the rates of dissolution and precipitation are equal.

-

-

Equilibrium Confirmation (The Self-Validating Step):

-

At predetermined time points (e.g., 24, 48, and 72 hours), remove one vial for analysis.

-

Allow the vial to rest at the experimental temperature for a short period (e.g., 30 minutes) to let larger particles settle.

-

Sample the supernatant. To separate the undissolved solid, either:

-

Centrifuge the vial at the experimental temperature and carefully draw off the supernatant.

-

Filter the suspension using a syringe filter (e.g., 0.22 or 0.45 µm PVDF/PTFE) that is chemically compatible with the solvent and does not adsorb the solute. Discard the first few drops of filtrate to saturate any potential binding sites on the filter membrane.

-

-

Trustworthiness Check: Equilibrium is confirmed when the measured concentrations from two consecutive time points (e.g., 48 and 72 hours) are statistically identical. If the concentration continues to rise, the equilibration time must be extended.[18]

-

-

Quantification:

-

Accurately dilute the clear, saturated filtrate with an appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Determine the concentration using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

-

Caption: Standard workflow for the Shake-Flask solubility measurement protocol.

Analytical Quantification Methods

A. High-Performance Liquid Chromatography (HPLC) HPLC is the preferred method for its high specificity, sensitivity, and accuracy, especially in complex matrices.[10][19]

-

Protocol Outline:

-

System: A Reverse-Phase HPLC (RP-HPLC) system with a C18 column is typically suitable for a molecule with the polarity of 4'-Hydroxybutyranilide.[10]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve a sharp peak with a reasonable retention time.

-

Detection: UV detection at a wavelength where 4'-Hydroxybutyranilide shows maximum absorbance (λₘₐₓ).

-

Calibration: Prepare a series of standard solutions of 4'-Hydroxybutyranilide of known concentrations. Inject these standards to generate a calibration curve of peak area versus concentration. The curve must demonstrate linearity (R² > 0.999).

-

Sample Analysis: Inject the diluted filtrate from the shake-flask experiment and determine its concentration by interpolating its peak area from the calibration curve.[20]

-

B. UV-Vis Spectrophotometry This is a simpler, faster alternative if 4'-Hydroxybutyranilide is the only UV-absorbing species in the solution.[21][22]

-

Protocol Outline:

-

Determine λₘₐₓ: Scan a dilute solution of 4'-Hydroxybutyranilide across the UV-Vis spectrum (approx. 200-400 nm) to find the wavelength of maximum absorbance.

-

Calibration: Prepare a series of standard solutions and measure the absorbance of each at the determined λₘₐₓ. Plot a calibration curve of absorbance versus concentration, which must be linear according to the Beer-Lambert law.[23]

-

Sample Analysis: Measure the absorbance of the diluted filtrate and use the calibration curve to calculate the concentration.

-

Solubility Data of 4'-Hydroxybutyranilide

As of this guide's publication, comprehensive, publicly available datasets detailing the solubility of 4'-Hydroxybutyranilide across a wide range of pharmaceutically relevant solvents are scarce. The execution of the protocols detailed in Section 4 is therefore a prerequisite for any research or development program involving this compound. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 2: Experimental Solubility Data Template for 4'-Hydroxybutyranilide

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Molar Solubility |

|---|---|---|---|---|

| Water (pH 7.4) | 25 | |||

| Water (pH 7.4) | 37 | |||

| 0.1 M HCl (pH ~1.2) | 37 | |||

| Acetate Buffer (pH 4.5) | 37 | |||

| Phosphate Buffer (pH 6.8) | 37 | |||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| Acetone | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 25 |

| Polyethylene Glycol 400 | 25 | | | |

Analysis, Implications, and Future Directions

Once populated, the solubility data table provides invaluable insights. A high solubility in buffers from pH 1.2 to 6.8 would suggest that the compound is a Biopharmaceutics Classification System (BCS) Class 1 or 3 candidate, with solubility unlikely to be a barrier to oral absorption.[3] Conversely, low aqueous solubility (<0.1 mg/mL) would classify it as BCS Class 2 or 4 and necessitate enabling formulation strategies such as amorphous solid dispersions, particle size reduction, or lipid-based formulations.[5]

The data also guides process chemistry. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is an ideal candidate for crystallization.[6] Understanding the solubility in organic solvents is critical for synthesis workups, chromatography, and purification.

This guide provides the framework for a foundational and indispensable step in the scientific evaluation of 4'-Hydroxybutyranilide. The rigorous, systematic generation of solubility data is not merely a data collection exercise; it is a critical investment that informs project direction, mitigates risk, and ultimately accelerates the path from discovery to application.

References

-

Enhanced Determination of 3,4‐Bis(3‐Nitrofurazan‐4‐yl)Furoxan Solubility in Formic Acid Binary Mixed Solvents: Integrating Hansen Solubility Parameters and Hirshfeld Surface Analysis. (n.d.). ResearchGate. Available from: [Link]

-

4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. Available from: [Link]

-

Determination and analysis of 4-hydroxyphenylacetamide solubility in different solvents by Hansen solubility parameters, solvent effect and thermodynamic properties. (n.d.). ResearchGate. Available from: [Link]

-

factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (2022). IJNRD. Available from: [Link]

-

Solubility Parameters: Theory and Application. (n.d.). American Institute for Conservation. Available from: [Link]

-

4-Hydroxybutanenitrile. (n.d.). PubChem. Available from: [Link]

-

4'-hydroxybutyranilide. (n.d.). PubChemLite. Available from: [Link]

-

Solubility Modeling, Solute–Solvent Interactions, and Thermodynamic Dissolution Properties of p-Nitrophenylacetonitrile in Sixteen Monosolvents at Temperatures Ranging from 278.15 to 333.15 K. (2018). Journal of Chemical & Engineering Data. Available from: [Link]

-

4'-Hydroxybutyranilide. (n.d.). PubChem. Available from: [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2018). MDPI. Available from: [Link]

-

Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradatio. (2022). ResearchGate. Available from: [Link]

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (n.d.). Journal of the American Chemical Society. Available from: [Link]

-

Development and validation of a HPLC–QTOF-MS method for the determination of GHB-β-O-glucuronide and GHB-4-sulfate in plasma and urine. (2025). ResearchGate. Available from: [Link]

-

Shake Flask Method Summary. (n.d.). BioAssay Systems. Available from: [Link]

-

Using Spectrophotometer To Determine Concentration (UV/VIS). (2018). PROAnalytics. Available from: [Link]

-

Qualitative and quantitative methods to determine miscibility in amorphous drug–polymer systems. (n.d.). Kinam Park. Available from: [Link]

-

The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent. Available from: [Link]

-

Non-miscible Solvent Large Volume Injection – HPLC/DAD method for determination of Butylated Hydroxyanisole in Lovastatin and. (n.d.). Available from: [Link] DAD_method_for_determination_of_Butylated_Hydroxyanisole_in_Lovastatin_and_Simvastatin_pharmaceutical_formulations

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Available from: [Link]

-

Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021). Available from: [Link]

-

How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. (n.d.). Available from: [Link]

-

Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. (n.d.). ChemRxiv. Available from: [Link]

-

HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Available from: [Link]

-

Mastering the Use of a UV Vis Spectrometer for Concentration Analysis. (n.d.). Persee. Available from: [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2012). SciELO. Available from: [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PubMed Central. Available from: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Available from: [Link]

-

High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. (2022). PubMed Central. Available from: [Link]

-

UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023). Available from: [Link]

-

N-(4-Hydroxyphenyl)butanamide. (n.d.). Pharmaffiliates. Available from: [Link]

-

Chemical Properties of Butanoic acid, 4-hydroxy- (CAS 591-81-1). (n.d.). Cheméo. Available from: [Link]

-

Other Practical Solubility Scales. (n.d.). Available from: [Link]

-

Characterization of Pharmaceutical Transformation Products by High-Field Asymmetric Waveform Ion Mobility and Infrared Ion Spectroscopy Coupled to Mass Spectrometry. (2025). PubMed Central. Available from: [Link]

-

HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents. (2023). PubMed Central. Available from: [Link]

Sources

- 1. 4'-Hydroxybutyranilide | C10H13NO2 | CID 66874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. ijnrd.org [ijnrd.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. enamine.net [enamine.net]

- 8. 4 -Hydroxybutyranilide 97 101-91-7 [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. bioassaysys.com [bioassaysys.com]

- 17. scielo.br [scielo.br]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. Characterization of Pharmaceutical Transformation Products by High-Field Asymmetric Waveform Ion Mobility and Infrared Ion Spectroscopy Coupled to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ptfarm.pl [ptfarm.pl]

- 21. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]

- 22. agilent.com [agilent.com]

- 23. technologynetworks.com [technologynetworks.com]

An In-depth Technical Guide to 4'-Hydroxybutyranilide: Physicochemical Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxybutyranilide, also known as N-(4-hydroxyphenyl)butanamide, is an organic compound belonging to the anilide class. It is characterized by a butyramide group attached to the nitrogen of a 4-aminophenol moiety. With the chemical formula C10H13NO2, this compound serves as a valuable intermediate in organic synthesis and has garnered interest within the pharmaceutical and drug development sectors.[1][2] Its structural features, particularly the presence of a hydroxyl group and an amide linkage, make it a scaffold for the synthesis of various derivatives with potential biological activities. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential therapeutic applications of 4'-Hydroxybutyranilide, with a core focus on its melting point as a critical parameter for its identification and purity assessment.

Physicochemical Properties of 4'-Hydroxybutyranilide

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 4'-Hydroxybutyranilide are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C10H13NO2 | [1] |

| Molecular Weight | 179.22 g/mol | [3] |

| CAS Number | 101-91-7 | [1][3] |

| Melting Point | 137-141 °C | [4] |

| Boiling Point | 395.3 °C at 760 mmHg | [4] |

| Appearance | Not explicitly stated, likely a solid at room temperature | [3] |

| Synonyms | N-(4-Hydroxyphenyl)butanamide, 4-Butyramidophenol, N-Butyryl-p-aminophenol | [1][2][3] |

Synthesis of 4'-Hydroxybutyranilide

Experimental Protocol: Synthesis of 4'-Hydroxybutyranilide

Materials:

-

4-Aminophenol

-

Butyryl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable inert solvent)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-aminophenol in a suitable inert solvent such as dichloromethane. The flask should be placed in an ice bath to maintain a low temperature during the initial stages of the reaction.

-

Addition of Base: Add a stoichiometric equivalent of a base, such as pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid that is generated during the reaction.

-

Acylation: Slowly add butyryl chloride, dissolved in the same solvent, to the stirred solution of 4-aminophenol and pyridine from the dropping funnel. The addition should be done dropwise to control the exothermic nature of the reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl solution to remove excess pyridine.

-

Wash with a saturated NaHCO3 solution to neutralize any remaining acid.

-

Wash with brine (saturated NaCl solution).

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude 4'-Hydroxybutyranilide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

In-depth Focus: The Melting Point of 4'-Hydroxybutyranilide

The melting point of a crystalline solid is a critical physical constant used for both identification and purity assessment. For 4'-Hydroxybutyranilide, the reported melting point is in the range of 137-141 °C .[4] A sharp melting range (typically 1-2 °C) is indicative of a high degree of purity, whereas a broad melting range suggests the presence of impurities.

Factors Influencing the Melting Point

Several factors can influence the observed melting point of 4'-Hydroxybutyranilide:

-

Purity: The presence of impurities disrupts the crystal lattice of the compound, leading to a depression and broadening of the melting point range. This is a colligative property, meaning it depends on the concentration of the solute (impurity) but not on its identity.

-

Crystalline Structure: The arrangement of molecules in the solid-state, or its crystal polymorphism, can significantly affect the melting point. Different polymorphic forms of the same compound will have different melting points.

-

Intermolecular Forces: The strength of intermolecular forces, such as hydrogen bonding (due to the hydroxyl and amide groups) and van der Waals forces, plays a crucial role. Stronger intermolecular forces require more energy to overcome, resulting in a higher melting point.

-

Rate of Heating: The rate at which the sample is heated during the melting point determination can affect the observed range. A rapid heating rate may not allow for thermal equilibrium to be established between the sample and the thermometer, leading to an artificially elevated and broader melting range.

Experimental Protocol: Melting Point Determination

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the 4'-Hydroxybutyranilide sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.

-

Placing in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

If the approximate melting point is known, heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to approximately 1-2 °C per minute to ensure accurate determination.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

-

Reporting: Report the melting point as a range, for example, 138-140 °C.

Relevance in Drug Development and Therapeutic Potential

While 4'-Hydroxybutyranilide itself is not a widely recognized therapeutic agent, its core structure is a key component in the design and synthesis of novel drug candidates. The anilide and hydroxyphenyl moieties are present in numerous biologically active molecules.

Scaffold for Matrix Metalloproteinase (MMP) Inhibitors

Derivatives of the closely related N-hydroxybutanamide have shown significant promise as inhibitors of matrix metalloproteinases (MMPs).[5] MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix. Overexpression of certain MMPs is associated with various pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.[5]

The hydroxamate group (-CONHOH), which can be introduced into derivatives of 4'-Hydroxybutyranilide, is a potent zinc-chelating group and is a common feature in many MMP inhibitors. By chelating the zinc ion in the active site of the MMP, these inhibitors block its enzymatic activity. An iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide, which shares structural similarities with potential derivatives of 4'-Hydroxybutyranilide, has demonstrated inhibitory activity against MMP-2, MMP-9, and MMP-14 and has shown antitumor and antimetastatic effects in preclinical models.[5]

Signaling Pathway of MMP Inhibition in Cancer

The diagram below illustrates the general mechanism by which MMP inhibitors can impede cancer progression.

Caption: Mechanism of MMP inhibition by 4'-Hydroxybutyranilide derivatives in cancer.

Potential as GABA Transporter (GAT) Inhibitors

Derivatives of 4-hydroxybutanamide are also being explored as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs).[6] GABA is the primary inhibitory neurotransmitter in the central nervous system. By inhibiting the reuptake of GABA from the synaptic cleft, GAT inhibitors can increase GABAergic signaling, which has therapeutic potential for conditions such as epilepsy, anxiety, and pain.[6] The 4'-hydroxyphenyl group in 4'-Hydroxybutyranilide could be a key pharmacophore for designing selective GAT inhibitors.

Safety and Handling

4'-Hydroxybutyranilide is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[4]

Conclusion

4'-Hydroxybutyranilide is a compound with well-defined physicochemical properties, most notably its melting point of 137-141 °C, which serves as a crucial parameter for its identification and purity assessment. While its direct therapeutic applications are not established, its chemical structure represents a valuable scaffold for the development of novel drug candidates, particularly in the areas of oncology and neuroscience. The synthesis of 4'-Hydroxybutyranilide can be readily achieved through standard organic chemistry techniques, providing a foundation for the exploration of its derivatives as potential inhibitors of MMPs and GATs. Further research into the biological activities of 4'-Hydroxybutyranilide and its analogues is warranted to fully elucidate their therapeutic potential.

References

-

MDPI. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Available from: [Link].

-

Journal of Medical Pharmaceutical and Allied Sciences. SYNTHESIS & CHARACTERIZATION OF 4- HYDROXYACETANILIDE STARTING FROM ACETANILIDE. Available from: [Link].

-

PMC. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Available from: [Link].

-

PubChem. 4'-Hydroxybutyranilide. Available from: [Link].

-

PubChem. 4-Hydroxybutyramide. Available from: [Link].

-

PubChem. SID 500739425 - Hydroxybutyranilide. Available from: [Link].

- Google Patents. US20050113366A1 - Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of $g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses.

-

MDPI. Research in the Field of Drug Design and Development. Available from: [Link].

-

PMC. Bioanalysis in drug discovery and development. Available from: [Link].

-

Pharmaffiliates. CAS No : 101-91-7 | Product Name : N-(4-Hydroxyphenyl)butanamide. Available from: [Link].

-

PubChem. 4-Hydroxybutanenitrile. Available from: [Link].

-

ChemIndex. 101-91-7 | 4'-hydroxybutyranilide. Available from: [Link].

Sources

- 1. 4'-Hydroxybutyranilide | C10H13NO2 | CID 66874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SID 500739425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. echemi.com [echemi.com]

- 5. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity | MDPI [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Purity Standards of 4'-Hydroxybutyranilide for Pharmaceutical Development

This guide provides a comprehensive technical overview of the purity standards for 4'-Hydroxybutyranilide (N-(4-hydroxyphenyl)butanamide), a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the critical aspects of impurity profiling, analytical methodologies, and the establishment of scientifically sound acceptance criteria to ensure the quality and safety of the final active pharmaceutical ingredient (API).

The Critical Role of Purity in Pharmaceutical Intermediates

4'-Hydroxybutyranilide serves as a crucial building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount as any impurities present can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final drug product.[1] A robust understanding and control of the impurity profile of 4'-Hydroxybutyranilide are therefore not merely a matter of quality control but a fundamental requirement for regulatory compliance and patient safety.

Understanding the Impurity Landscape of 4'-Hydroxybutyranilide

A comprehensive impurity profile for 4'-Hydroxybutyranilide must consider potential impurities arising from the manufacturing process and those formed during storage due to degradation.

Process-Related Impurities

The most common synthetic route to 4'-Hydroxybutyranilide involves the acylation of p-aminophenol with a butyrylating agent, such as butyryl chloride or butyric anhydride.[2][3] Based on this, the following process-related impurities can be anticipated:

-

Starting Materials:

-

p-Aminophenol: Unreacted p-aminophenol is a likely impurity. Its control is critical as it is a known impurity in many acetaminophen preparations and can be toxic at higher levels.[4][5]

-

Butyric Acid/Butyryl Chloride/Butyric Anhydride: Residual acylating agents and their hydrolysis products may be present.

-

-

By-products:

-

O-Acylated Impurity (4-aminophenyl butyrate): Acylation can occur at the hydroxyl group of p-aminophenol, leading to the formation of this isomeric impurity.

-

Di-acylated Impurity (N,O-dibutyryl-p-aminophenol): Acylation at both the amino and hydroxyl groups can lead to this by-product.

-

Polymers and Oligomers: Side reactions can lead to the formation of higher molecular weight species.

-

-

Reagents and Solvents: Residual solvents, catalysts, and other reagents used in the synthesis and purification steps are also potential impurities.

The following diagram illustrates the primary synthetic pathway and the formation of key process-related impurities.

Caption: Synthesis of 4'-Hydroxybutyranilide and formation of major process-related impurities.

Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, ensuring the stability-indicating nature of the analytical methods.[6] Key degradation pathways for anilide compounds include:

-

Hydrolysis: The amide bond in 4'-Hydroxybutyranilide can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of p-aminophenol and butyric acid.

-

Oxidation: The phenolic hydroxyl group and the aniline moiety are susceptible to oxidation, which can lead to the formation of colored impurities, such as quinone-imines.[7][8]

Establishing Purity Standards and Acceptance Criteria

In the absence of a specific monograph in major pharmacopeias (e.g., USP, Ph. Eur.), the establishment of purity standards for 4'-Hydroxybutyranilide should be based on a combination of regulatory guidelines, toxicological data, and batch data from the manufacturing process.

Regulatory Framework

The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for impurities in new drug substances, provide a framework for setting acceptance criteria.[9] These guidelines establish thresholds for reporting, identification, and qualification of impurities.

| Impurity Type | Reporting Threshold | Identification Threshold | Qualification Threshold |

| Any Unspecified Impurity | > 0.05% | > 0.10% | > 0.15% |

| Total Impurities | - | - | Typically ≤ 1.0% |

Table 1: ICH Q3A(R2) Thresholds for Impurities in a New Drug Substance with a Maximum Daily Dose ≤ 2g/day.

For non-pharmacopeial substances, guidelines from regulatory bodies like the FDA and EMA provide principles for establishing clinically relevant acceptance criteria.[9][10][11]

Proposed Purity Specifications

Based on general principles and typical requirements for pharmaceutical intermediates, the following specifications are proposed for 4'-Hydroxybutyranilide:

| Test | Acceptance Criteria |

| Appearance | White to off-white crystalline powder |

| Identification (IR, NMR) | Conforms to the structure |

| Assay (HPLC) | 98.0% to 102.0% (on anhydrous basis) |

| Water Content (Karl Fischer) | ≤ 0.5% |

| Residue on Ignition | ≤ 0.1% |

| Heavy Metals | ≤ 10 ppm |

| Individual Unspecified Impurity (HPLC) | ≤ 0.10% |

| Total Impurities (HPLC) | ≤ 0.5% |

| Residual Solvents | Meets ICH Q3C limits |

Table 2: Proposed Purity Specifications for 4'-Hydroxybutyranilide.

Analytical Methodologies for Purity Determination

A multi-faceted analytical approach is necessary to fully characterize the purity of 4'-Hydroxybutyranilide and to quantify its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assay determination and impurity profiling due to its high resolution and sensitivity. A stability-indicating reverse-phase HPLC (RP-HPLC) method is essential.

-

Chromatographic System:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 245 nm

-

Injection Volume: 10 µL

-

-

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of 4'-Hydroxybutyranilide reference standard in methanol to obtain a known concentration (e.g., 0.1 mg/mL).

-

Sample Solution: Accurately weigh and dissolve the test sample in methanol to obtain a similar concentration.

-

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

The following diagram outlines the workflow for HPLC method development and validation.

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, including residual solvents and certain process-related impurities that may not be amenable to HPLC.[12][13][14][15]

-

Chromatographic System:

-

Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min

-

Injector Temperature: 250 °C

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 500

-

-

Sample Preparation:

-

Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or methanol) to achieve a concentration of approximately 1 mg/mL.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of the main component and any isolated, unknown impurities.[16][17] Both ¹H and ¹³C NMR should be performed to confirm the identity of 4'-Hydroxybutyranilide and to characterize impurities.

Other Techniques

-

Infrared (IR) Spectroscopy: Used for the initial identification and confirmation of the functional groups present in the molecule.

-

Mass Spectrometry (MS): Provides molecular weight information and fragmentation patterns for structural confirmation.

-

Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and assess polymorphic purity.

-

Karl Fischer Titration: The standard method for determining water content.

Conclusion

Ensuring the purity of 4'-Hydroxybutyranilide is a critical step in the development of safe and effective pharmaceuticals. A thorough understanding of potential process-related impurities and degradation products, coupled with the implementation of robust, validated analytical methods, is essential. By establishing scientifically justified purity standards based on regulatory guidelines and comprehensive analytical data, drug development professionals can confidently advance their synthetic programs, ensuring the quality of the final API and the safety of patients.

References

-